Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate CAS number 89901-03-1
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate CAS number 89901-03-1
CAS Number: 89901-03-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate, a key intermediate in organic synthesis with potential applications in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic data, and potential applications, with a focus on experimental protocols and data presentation for the scientific community.
Chemical and Physical Properties
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative characterized by a bromo substituent on one phenyl ring and a methyl carboxylate group on the other.[1][2] This structure makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions.[3]
Table 1: Physicochemical Properties of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
| Property | Value | Reference |
| CAS Number | 89901-03-1 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 146-148 °C | |
| Boiling Point | 382.7 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. |
Synthesis and Experimental Protocols
The primary synthetic route to Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
General Suzuki-Miyaura Coupling Protocol
This protocol is a representative procedure for the synthesis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate based on established Suzuki-Miyaura coupling methods.
Reactants:
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Methyl 4-bromobenzoate (1.0 eq)
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4-Bromophenylboronic acid (1.2 eq)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
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Triphenylphosphine (PPh₃, 0.08 eq)
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Potassium carbonate (K₂CO₃, 2.0 eq)
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Toluene (solvent)
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Water (co-solvent)
Procedure:
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To a round-bottom flask, add Methyl 4-bromobenzoate, 4-bromophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
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The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added to the flask.
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The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.
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The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction mixture is cooled to room temperature.
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The mixture is diluted with ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for the synthesis of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (δ 7.0-8.2 ppm), Methyl protons (δ ~3.9 ppm) |
| ¹³C NMR | Aromatic carbons (δ 120-145 ppm), Ester carbonyl carbon (δ ~166 ppm), Methyl carbon (δ ~52 ppm) |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 290/292 (due to bromine isotopes) |
Applications in Research and Drug Development
Biphenyl derivatives are a common structural motif in many biologically active compounds and functional materials. Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. A closely related compound, Methyl 4'-(bromomethyl)-[1,1']-biphenyl-2-carboxylate, is a key intermediate in the synthesis of the antihypertensive drug Telmisartan.[3][4] This highlights the potential of the target compound as a precursor in pharmaceutical synthesis.
The bromine atom provides a reactive handle for further functionalization via various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of libraries of compounds for biological screening.
Potential Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies on the biological activity and associated signaling pathways of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate. However, the biphenyl scaffold is present in many compounds that exhibit a wide range of biological activities, including as enzyme inhibitors and receptor antagonists.
Given its structural similarity to intermediates used in the synthesis of angiotensin II receptor blockers, it is plausible that derivatives of this compound could be explored for similar activities. Further research, including biological screening and cytotoxicity assays, is necessary to elucidate its specific biological effects.
Diagram 2: Hypothetical Role in Drug Discovery
Caption: A logical flow from the core compound to a potential drug candidate.
Safety Information
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents and functional materials. Its utility is primarily derived from the presence of two distinct functional groups on the biphenyl scaffold, allowing for selective and diverse chemical modifications. While specific biological data for this compound is limited, its structural relationship to known pharmaceutical intermediates suggests that it is a promising starting point for further research and development. This guide provides a foundational understanding for researchers and scientists working with this compound.
